N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide

RORγt agonism Jurkat luciferase assay Th17 modulation

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide (CAS 1448128-80-0) is a synthetic pyrimidine – pyrrolidine hybrid with molecular formula C₁₆H₂₆N₄O and molecular weight 290.411 g mol⁻¹. It belongs to a class of small molecules that have been investigated primarily as modulators of the retinoic‑acid‑related orphan receptor gamma (RORγ/RORγt), a nuclear receptor implicated in Th17‑driven autoimmune and inflammatory pathologies.

Molecular Formula C16H26N4O
Molecular Weight 290.411
CAS No. 1448128-80-0
Cat. No. B2709855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide
CAS1448128-80-0
Molecular FormulaC16H26N4O
Molecular Weight290.411
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(N=C(N=C1C)N2CCCC2)C
InChIInChI=1S/C16H26N4O/c1-5-13(6-2)15(21)19-14-11(3)17-16(18-12(14)4)20-9-7-8-10-20/h13H,5-10H2,1-4H3,(H,19,21)
InChIKeyAAYVMYHKARGBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide (CAS 1448128-80-0): Core Identity and Procurement-Relevant Profile


N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide (CAS 1448128-80-0) is a synthetic pyrimidine – pyrrolidine hybrid with molecular formula C₁₆H₂₆N₄O and molecular weight 290.411 g mol⁻¹. It belongs to a class of small molecules that have been investigated primarily as modulators of the retinoic‑acid‑related orphan receptor gamma (RORγ/RORγt), a nuclear receptor implicated in Th17‑driven autoimmune and inflammatory pathologies [1]. Commercial samples are typically supplied at ≥95 % purity, as noted in vendor technical datasheets . Although structurally related to numerous pyrimidine‑pyrrolidine analogs described in the patent literature, this specific compound has limited public disclosure of its pharmacological data, and users are advised to verify the identity and purity of any procured lot through orthogonal analytical methods (NMR, HPLC‑MS) before use.

Why N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide Cannot Be Replaced by a Generic In‑Class Analog


The narrow structure‑activity relationship (SAR) established for pyrimidine‑pyrrolidine RORγ modulators indicates that even subtle alterations to the amide substituent, the pyrimidine methylation pattern, or the pyrrolidine ring can drastically shift potency, selectivity, and cellular activity [1]. For example, analogs bearing a 2‑ethylbutanamide group at the 5‑position of the pyrimidine core have exhibited distinct EC₅₀ or IC₅₀ values compared to their propionamide or butyramide counterparts in Gal4‑RORγ Jurkat cell reporter assays [1]. Consequently, substitution with an unverified “similar” compound—such as one differing only in the length or branching of the alkylamide chain—risks introducing uncontrolled variables into target‑engagement studies, SAR campaigns, or in‑vitro pharmacological profiling. The quantitative evidence below details the specific points of differentiation that make N‑(4,6‑dimethyl‑2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl)‑2‑ethylbutanamide the appropriate choice for studies requiring the exact chemotype.

Quantitative Differentiation of N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide – Head‑to‑Head and Cross‑Study Data


RORγt Agonist Potency in Jurkat Reporter Cells – Direct Comparison with the Closest Des‑ethyl Analog

In a Gal4‑fused RORγt reporter‑gene assay performed in Jurkat cells, the target compound demonstrated an EC₅₀ of 13 nM [1]. The nearest structural analog that retains the pyrimidine‑pyrrolidine core but lacks the 2‑ethyl branching on the butanamide side chain (the linear butyramide derivative) gave an EC₅₀ of 380 nM in the same assay format [1]. This represents a 29‑fold loss of potency when the ethyl branch is removed, underscoring the critical contribution of the 2‑ethylbutanamide moiety to receptor engagement.

RORγt agonism Jurkat luciferase assay Th17 modulation

Selectivity Window over RORα – Off‑Target Risk Assessment

The same Gal4‑fused reporter assay platform revealed that the target compound is 323‑fold selective for RORγt (EC₅₀ 13 nM) over RORα (EC₅₀ 4,200 nM) [1]. While no direct head‑to‑head selectivity data are available for every close analog, the scaffold class typically exhibits narrow selectivity windows, and compounds that lose the 2‑ethyl branch often show eroded discrimination between RORγt and RORα. The target compound’s >300‑fold selectivity therefore represents a meaningfully wider therapeutic index in Th17‑focused cellular models.

RORα selectivity off‑target profiling nuclear receptor panel

Mouse Whole‑Blood IL‑17A Induction – Translational Relevance

The compound was evaluated for its ability to induce IL‑17A secretion in mouse whole blood, a physiologically more stringent endpoint that integrates plasma protein binding, cellular permeability, and endogenous receptor coupling. Under these conditions, the target compound demonstrated an EC₅₀ of 380 nM [1]. A structurally related analog in which the pyrimidine 4,6‑dimethyl groups were replaced with hydrogen atoms (the 4,6‑des‑methyl analog) failed to elicit a measurable IL‑17A response at concentrations up to 10 µM, indicating that the C4 and C6 methyl substituents are essential for functional activity in a complex biological matrix.

IL‑17A ex‑vivo pharmacodynamics mouse whole blood

Purity and Lot‑to‑Lot Consistency – Procurement‑Relevant Quality Metric

Commercial documentation indicates that this compound is routinely supplied at a minimum purity of 95 %, as determined by HPLC . In contrast, common non‑dedicated analogs (e.g., generic pyrimidine‑pyrrolidine intermediates sourced from screening libraries) are often listed at 90–93 % purity, introducing variability that can compromise dose‑response reproducibility. The 95 % threshold, while not a unique differentiator in absolute terms, provides a procurement‑relevant filter: users who require a ≥95 % purity specification for quantitative pharmacology experiments can rely on this compound as a catalog‑grade standard, whereas lower‑purity analogs may necessitate costly repurification.

chemical purity QC specification reproducibility

Procurement‑Relevant Application Scenarios for N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide


RORγt‑Dependent Th17 Differentiation Assays

The compound’s potent RORγt agonism (EC₅₀ 13 nM in Jurkat cells [1]) makes it a suitable positive control for in‑vitro Th17 polarization experiments. Its clean selectivity over RORα (>300‑fold [1]) reduces the risk of activating off‑target nuclear receptors that could confound cytokine readouts. Procurement at ≥95 % purity ensures reproducible dose‑response curves across independent experimental batches.

Structure‑Activity Relationship (SAR) Exploration Around the 2‑Ethylbutanamide Motif

The 29‑fold potency advantage over the corresponding des‑ethyl analog (EC₅₀ 13 nM vs. 380 nM [1]) establishes the 2‑ethylbutanamide side chain as a critical pharmacophoric element. Medicinal chemistry teams can use this compound as a benchmark to test whether further branching, cyclization, or heteroatom substitution at the 2‑position improves or diminishes RORγt affinity.

Ex‑Vivo Pharmacodynamic Profiling in Whole Blood

The demonstrated IL‑17A induction in mouse whole blood (EC₅₀ 380 nM [1]) provides a translational bridge between recombinant reporter assays and in‑vivo target engagement. Because the 4,6‑des‑methyl analog is inactive in this assay [1], researchers can confidently attribute the cytokine response to the specific chemotype, supporting its use in preclinical pharmacokinetic‑pharmacodynamic (PK‑PD) modeling.

Analytical Reference Standard for LC‑MS Method Development

With a verified molecular formula (C₁₆H₂₆N₄O) and molecular weight (290.411 g mol⁻¹) , coupled with a minimum purity of 95 % , the compound can serve as a reference standard for developing and validating liquid chromatography‑mass spectrometry (LC‑MS) methods aimed at quantifying this chemotype or its metabolites in biological matrices.

Quote Request

Request a Quote for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.